tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H27N3O3 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate, a compound with the molecular formula C₁₄H₂₇N₃O₃ and a molecular weight of approximately 285.38 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tert-butyl group and a carbamoyl moiety. The steric bulk provided by the tert-butyl groups influences its reactivity and biological interactions, making it a candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₇N₃O₃ |
Molecular Weight | 285.38 g/mol |
IUPAC Name | This compound |
CAS Number | 150323-35-6 |
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, may exhibit antimicrobial properties. Studies have shown that modifications in the piperazine structure can enhance activity against multidrug-resistant strains of bacteria. For instance, related compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in Escherichia coli, which is crucial for combating antibiotic resistance .
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in neurodegenerative processes. For example, similar structures have been shown to inhibit acetylcholinesterase and β-secretase, enzymes linked to amyloid plaque formation in Alzheimer's pathology. This suggests that this compound could be explored for its potential in treating cognitive disorders .
Study on Neuroprotection
A study investigated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with the compound resulted in increased cell viability and decreased levels of pro-inflammatory cytokines such as TNF-α, highlighting its potential as a neuroprotective agent .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives of piperazine were tested against various bacterial strains. The findings revealed that certain modifications significantly increased their efficacy against E. coli, suggesting that similar approaches could enhance the biological activity of this compound .
Properties
IUPAC Name |
tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASIOHFAYPRIAC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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